molecular formula C6H9NO B13947368 2,5-Dimethylfuran-3-amine

2,5-Dimethylfuran-3-amine

Cat. No.: B13947368
M. Wt: 111.14 g/mol
InChI Key: IHBMSDGRGSYVFX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furanamine, 2,5-dimethyl- can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylfuran with ammonia or an amine source under specific conditions. For example, the reaction can be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures. Another method involves the reduction of 2,5-dimethyl-3-nitrofuran using a reducing agent like hydrogen gas in the presence of a metal catalyst.

Industrial Production Methods

Industrial production of 3-Furanamine, 2,5-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Furanamine, 2,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert it into other amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of different substituted furan compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while substitution reactions can produce various alkyl or acyl-substituted furans.

Scientific Research Applications

3-Furanamine, 2,5-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Furanamine, 2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Furanamine: A simpler analog without the dimethyl substitution.

    2,5-Dimethylfuran: Lacks the amine group but shares the furan ring structure.

    Furan-2,5-dicarboxylic acid: Contains carboxylic acid groups instead of an amine group.

Uniqueness

3-Furanamine, 2,5-dimethyl- is unique due to the presence of both the dimethyl substitution and the amine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

2,5-dimethylfuran-3-amine

InChI

InChI=1S/C6H9NO/c1-4-3-6(7)5(2)8-4/h3H,7H2,1-2H3

InChI Key

IHBMSDGRGSYVFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)N

Origin of Product

United States

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